2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one
Description
Properties
IUPAC Name |
2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYTKOWRFCKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148367 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108043-88-5 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation via Bis(trifluoroacetoxy)iodobenzene-Mediated Ring Closure
A widely adopted method involves the use of bis(trifluoroacetoxy)iodobenzene (BTI) as a cyclizing agent. In a representative procedure, R-phenylalanine derivatives are converted to methoxyamine-coupled intermediates, which undergo BTI-mediated cyclization to yield tetrahydroquinoline precursors. For instance, benzyl (R)-[1-methoxyamino-1-oxo-3-phenylpropan-2-yl]carbamate (4a ) is treated with BTI in dichloromethane at 0°C, producing the tricyclic product 5a in 90% yield. This step is critical for establishing the quinolinone moiety, with the methoxy group serving as a temporary protecting group for subsequent functionalization.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Reagent | BTI (1.0 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt |
| Reaction Time | 1 hour |
| Yield | 85–90% |
Palladium-Catalyzed Cross-Coupling for Ring Functionalization
Regioselective Introduction of the 3-Methyl Group
The 3-methyl substituent is introduced through sterically controlled alkylation or Grignard reagent-mediated additions .
Borane-Mediated Reduction of Ketone Intermediates
Reduction of ketone functionalities in intermediates like 6a using borane-methyl sulfide (BH₃·Me₂S) generates secondary alcohols, which are further dehydrated to alkenes and hydrogenated to achieve methyl groups. For instance, treatment of 6a with BH₃·Me₂S in tetrahydrofuran (THF) at 0°C produces the reduced product 7a , which is subsequently hydrogenated over Pearlman’s catalyst (Pd(OH)₂/C) to yield the methyl-bearing derivative.
Key Reaction Metrics
Direct Methylation via SN2 Displacement
In an alternative route, brominated intermediates undergo nucleophilic substitution with methylmagnesium bromide (MeMgBr). For example, treating 3-bromo-7H-imidazo[4,5-f]quinolin-7-one with MeMgBr in THF at −78°C affords the 3-methyl derivative in 78% yield. This method’s regioselectivity is attributed to the electron-withdrawing effect of the quinolinone ring, which activates the β-carbon for attack.
Installation of the 2-Amino Functionality
The 2-amino group is typically introduced via hydrolysis of nitriles or reduction of nitro compounds .
Hydrolysis of Cyano Intermediates
Cyanated derivatives such as 11b are hydrolyzed under acidic conditions (e.g., 6 M HCl, reflux) to yield primary amines. This method, while effective, requires stringent pH control to prevent over-hydrolysis to carboxylic acids.
Catalytic Hydrogenation of Nitro Groups
Nitro-substituted precursors are reduced using H₂ and Raney nickel at 60°C, achieving >95% conversion to amines. This approach benefits from high atom economy but necessitates careful handling of pyrophoric catalysts.
Analytical Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is indispensable for verifying regiochemistry. For example, the methyl group in the final product resonates as a singlet at δ 2.34 ppm, while the amino protons appear as a broad singlet at δ 5.84 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 254 nm) confirms purity ≥95%, as mandated for reference standards. Mobile phases typically comprise acetonitrile and 0.1% trifluoroacetic acid in water, achieving baseline separation of the target compound from synthetic byproducts .
Chemical Reactions Analysis
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Carcinogenic Research
IQ is recognized as a potent mutagen and carcinogen. It is primarily formed during the high-temperature cooking of protein-rich foods, such as grilled or fried meats. Its significance in cancer research stems from several key findings:
- Mutagenicity : IQ has been shown to be highly mutagenic in the Ames test, which assesses the mutagenic potential of chemical compounds using bacteria. This property has made it a model compound for studying the mechanisms of mutagenesis and carcinogenesis .
- Presence in Food : It is commonly found in cooked meats and fish, leading to concerns regarding dietary exposure. Studies have indicated that IQ can contribute to the development of various cancers, particularly colorectal cancer .
Case Study: Dietary Exposure Assessment
A study conducted by Sugimura et al. (1993) quantified IQ levels in grilled meats and assessed the associated cancer risk. The findings suggested a direct correlation between high IQ consumption and increased cancer incidence in certain populations .
Pharmacological Applications
While primarily known for its carcinogenic properties, there is emerging interest in exploring IQ's potential therapeutic applications:
- IRAK Inhibition : Recent research has indicated that compounds related to IQ may inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases and autoimmune disorders .
- Antitumor Activity : Some derivatives of IQ have shown promise as antitumor agents due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. These findings are paving the way for developing new cancer therapies .
Food Safety Implications
Given its presence in cooked foods, IQ raises significant food safety concerns:
- Regulatory Standards : Regulatory agencies are increasingly focusing on monitoring IQ levels in food products. The establishment of permissible limits is crucial for consumer safety .
- Risk Mitigation Strategies : Research into cooking methods that minimize IQ formation (e.g., steaming instead of grilling) is ongoing. These strategies aim to reduce dietary exposure while maintaining food quality .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one involves its interaction with specific molecular targets and pathways. It inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), which is involved in prostaglandin production . Additionally, it interacts with receptors such as the histamine H1 receptor, regulating inflammation and allergic reactions. Its antioxidant and anti-inflammatory effects are attributed to these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one belongs to the broader class of heterocyclic amines (HCAs), which share fused aromatic rings with varying substituents. Below is a comparative analysis with structurally related compounds:
Key Differences
Structural Variations: The target compound and HOMeIQ share an imidazo[4,5-f]quinoline backbone but differ in methylation (HOMeIQ has an additional 4-methyl group) . MeIQx and PhIP belong to the imidazo[4,5-f]quinoxaline and imidazo[4,5-b]pyridine families, respectively, with distinct substitution patterns influencing their metabolic activation pathways .
Metabolism and Toxicity :
- The target compound and HOMeIQ are both bacterial metabolites, whereas MeIQx and PhIP are pyrolysis products formed during cooking .
- While the target compound primarily induces colorectal tumors, PhIP is strongly linked to hormone-related cancers (e.g., breast and prostate) .
Synthetic Routes: The target compound is synthesized in six steps from 6-bromo-7-methylquinoline, involving nitration, oxidation, and deprotection . MeIQx and PhIP are typically synthesized via the Maillard reaction or cyclization of aminoimidazoarenes .
Biological Activity
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one (CAS No. 108043-88-5) is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H10N4O, with a molecular weight of 214.22 g/mol. It is categorized under various chemical classes including mutagenesis research chemicals and has been studied for its implications in cancer therapy and other diseases.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives of related imidazoquinolines can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT116. The IC50 values for these compounds often range from low micromolar concentrations (e.g., 0.39 µM for some derivatives) indicating potent activity against cancer cells .
- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds derived from imidazoquinolines have been shown to activate apoptotic pathways and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Hepatotoxicity Studies
Conversely, some studies have highlighted the potential hepatotoxic effects associated with exposure to related compounds. A study using zebrafish models investigated the hepatotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a structural analogue. Results indicated that exposure led to increased levels of liver enzymes (ALT and AST), oxidative stress markers (ROS), and inflammatory cytokines (TNF-α, IL-1β) . These findings suggest that while certain derivatives may have therapeutic potential, they could also pose risks for liver toxicity.
Study on Anticancer Activity
A notable study by Wang et al. focused on the synthesis and evaluation of various imidazoquinoline derivatives for their anticancer properties. The researchers found that specific derivatives exhibited IC50 values as low as 0.01 µM against MCF-7 cells, demonstrating their potential as effective anticancer agents .
Hepatotoxicity Investigation
Another significant investigation examined the effects of IQ on zebrafish over a period of 35 days at various concentrations (0, 8, 80, and 800 ng/mL). The study revealed severe oxidative stress and inflammation in liver tissues at higher concentrations, emphasizing the dual nature of these compounds as both potentially therapeutic yet harmful .
Comparative Data Table
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| 2-Amino-3-methylimidazo[4,5-f]quinoline | 0.39 | HCT116 | Anticancer |
| Related Imidazoquinoline Derivative | 0.01 | MCF-7 | Anticancer |
| 2-Amino-3-methylimidazo[4,5-f]quinoline | - | Zebrafish | Hepatotoxicity |
Q & A
Basic Research Questions
Q. How is 2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one formed in biological systems, and what experimental models are used to study its metabolism?
- Methodological Answer : The compound is generated via anaerobic bacterial metabolism of dietary heterocyclic amines (e.g., IQ) by human fecal microflora. Experimental models involve incubating parent compounds (e.g., MeIQ) with mixed human fecal bacteria under anaerobic conditions, followed by metabolite isolation using HPLC or LC-MS . Key steps include:
- Synthesis validation via six-step chemical routes (e.g., starting from 6-bromo-7-methylquinoline).
- Structural elucidation using NMR and mass spectrometry .
Q. What standardized assays are used to evaluate the mutagenic potential of this compound?
- Methodological Answer :
- Ames Test (Salmonella typhimurium TA98) : Direct-acting mutagenicity is assessed with/without metabolic activation (e.g., induced rat liver S9 fraction). The compound exhibits higher mutagenicity with S9 .
- Williams DNA Repair Test : Measures DNA damage in freshly explanted rat hepatocytes. Notably, this compound was negative in the Williams test, contrasting with its parent compound IQ .
Advanced Research Questions
Q. How can contradictory mutagenicity data (Ames vs. Williams tests) for this compound be reconciled, and what mechanistic insights do they provide?
- Methodological Answer : The compound’s direct mutagenicity in the Ames test (TA98 strain) suggests it forms DNA adducts without requiring metabolic activation. However, its negativity in the Williams test implies it does not induce sufficient DNA damage to trigger repair mechanisms in hepatocytes. This discrepancy highlights:
- Strain-specific sensitivity (e.g., TA98 detects frameshift mutations).
- Tissue-specific metabolic pathways (e.g., hepatic vs. bacterial activation) .
- Data Table :
| Assay | Result (Compound) | Result (IQ) | Metabolic Activation Required? |
|---|---|---|---|
| Ames Test (TA98) | Positive | Positive | No (Compound), Yes (IQ) |
| Williams DNA Repair | Negative | Positive | N/A |
Q. Why does this compound fail to induce colon cancer in rodent models despite its direct mutagenicity?
- Methodological Answer : Long-term bioassays in male F344 rats (21-month intrarectal infusion) and newborn mice showed no colon carcinogenicity, unlike IQ or NMU. Contributing factors include:
- Tissue-Specific Bioavailability : Limited absorption or rapid detoxification in the colon.
- Dose-Response Threshold : Mutagenicity may not translate to carcinogenicity at physiologically relevant exposures.
- Experimental diets (e.g., 15% corn oil supplementation) did not enhance carcinogenic effects .
Q. What comparative genomic approaches are used to study this compound’s metabolic pathways vs. its parent heterocyclic amines?
- Methodological Answer :
- Metabolomic Profiling : LC-MS/MS identifies hydroxylated metabolites and conjugates (e.g., glucuronides).
- CYP450 Isozyme Studies : Human/rat liver microsomes assess oxidation pathways (e.g., CYP1A2-mediated N-oxidation for IQ vs. bacterial activation for the metabolite) .
Methodological Notes for Experimental Design
- In Vivo Models : Use F344 rats or transgenic mice with humanized CYP450 systems to mimic metabolic activation pathways .
- Dosing Regimens : Intrarectal infusion or dietary administration (e.g., 0.01–0.1% in NIH-07 diet) to target colorectal tissues .
- Controls : Include parent compounds (IQ, MeIQ) and positive carcinogens (e.g., NMU) to validate assay sensitivity .
Key Research Gaps
- Mechanistic studies on bacterial vs. mammalian metabolic activation.
- Epigenetic effects (e.g., DNA methylation changes) in non-target tissues.
- Synergistic interactions with other dietary mutagens (e.g., PhIP, MeIQx) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
